8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
“8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one” is a chemical compound with the molecular formula C16H21FN2O and a molecular weight of 276.35 . It is also known by other synonyms such as "2 (1H)-Quinolinone, 8-fluoro-3,4-dihydro-1- [2- (1-piperidinyl)ethyl]-" .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring attached to a tetrahydroquinolinone ring via an ethyl chain. The quinolinone ring also has a fluorine atom at the 8th position .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 465.7±45.0 °C and a predicted density of 1.155±0.06 g/cm3. Its pKa is predicted to be 8.88±0.10 .Scientific Research Applications
- Researchers investigate the synthesis of substituted piperidines using various methods, such as cyclization, annulation, and multicomponent reactions .
- Recent studies explore the biological evaluation of potential drugs containing the piperidine moiety .
- Researchers investigate the inhibitory effects of piperidine derivatives on specific targets, such as receptors or enzymes .
- Notably, the ether linkage between quinoline and piperidine plays a crucial role in determining inhibitory effects .
- Researchers use piperidine derivatives for photoreactive probes that differentiate binding sites of noncompetitive GABA receptor antagonists .
Medicinal Chemistry and Drug Design
Pharmacological Applications
Photoreactive Probes and Photoaffinity Labeling
Anticonvulsant Properties
Synthetic Methodology Development
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various receptors and enzymes, leading to a wide variety of biological activities .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways due to their interaction with various receptors and enzymes .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
properties
IUPAC Name |
8-fluoro-1-(2-piperidin-1-ylethyl)-3,4-dihydroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c17-14-6-4-5-13-7-8-15(20)19(16(13)14)12-11-18-9-2-1-3-10-18/h4-6H,1-3,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUXXUVDAOVVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C(=O)CCC3=C2C(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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